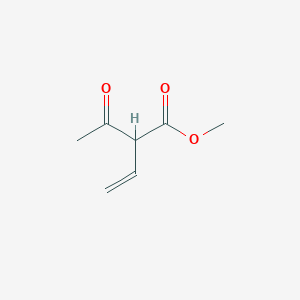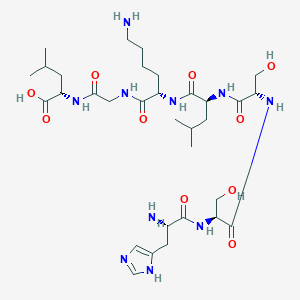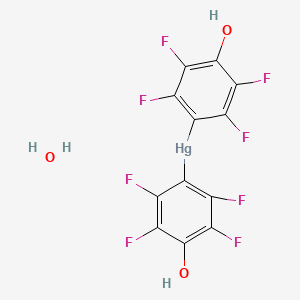![molecular formula C13H16O4 B14190335 Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate CAS No. 928258-96-2](/img/structure/B14190335.png)
Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate is an organic compound with the molecular formula C13H16O4. This compound is characterized by the presence of an ethyl ester group, a phenoxy group, and a hydroxymethyl group attached to a but-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate typically involves the esterification of 4-[2-(hydroxymethyl)phenoxy]but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to yield the corresponding alcohol or alkane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester group, to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The phenoxy group can also engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
- Ethyl 4-hydroxybut-2-enoate
- Ethyl 4-phenoxybut-2-enoate
- Ethyl 4-(hydroxymethyl)but-2-enoate
Comparison: Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate is unique due to the presence of both the phenoxy and hydroxymethyl groups, which confer distinct reactivity and interaction profiles compared to similar compounds For instance, Ethyl 4-hydroxybut-2-enoate lacks the phenoxy group, resulting in different chemical behavior and applications
Propriétés
Numéro CAS |
928258-96-2 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-2-16-13(15)8-5-9-17-12-7-4-3-6-11(12)10-14/h3-8,14H,2,9-10H2,1H3 |
Clé InChI |
PRIJYXQFYZQBON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCOC1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)

![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)

![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
![Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-](/img/structure/B14190353.png)
![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)
